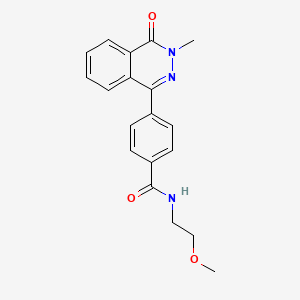
5,7-Dimethyl-9-m-tolyl-5H-1,5,7,9a-tetraaza-fluorene-6,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-5-(3-methylphenyl)pyrimido[4’,5’:3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(3-methylphenyl)pyrimido[4’,5’:3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines can be employed to synthesize similar pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3-dimethyl-5-(3-methylphenyl)pyrimido[4’,5’:3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially unique properties.
科学的研究の応用
1,3-dimethyl-5-(3-methylphenyl)pyrimido[4’,5’:3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1,3-dimethyl-5-(3-methylphenyl)pyrimido[4’,5’:3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For example, similar compounds have been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of the target protein, thereby modulating its activity and exerting its biological effects.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar fused ring structure and is also studied for its biological activities.
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones: These compounds are synthesized using similar methods and have comparable chemical properties.
1,3-dimethyluracil: This compound has a simpler structure but shares some functional groups with 1,3-dimethyl-5-(3-methylphenyl)pyrimido[4’,5’:3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione.
Uniqueness
1,3-dimethyl-5-(3-methylphenyl)pyrimido[4’,5’:3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione is unique due to its specific combination of fused rings and functional groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C18H16N4O2 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC名 |
3,5-dimethyl-8-(3-methylphenyl)-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraene-4,6-dione |
InChI |
InChI=1S/C18H16N4O2/c1-11-6-4-7-12(10-11)15-14-16(13-8-5-9-19-22(13)15)20(2)18(24)21(3)17(14)23/h4-10H,1-3H3 |
InChIキー |
NLFRHTYVBGPXAK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C3C(=C4N2N=CC=C4)N(C(=O)N(C3=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(diethylamino)benzyl]-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11572137.png)
![Methyl 4-{1-[2-(4-fluorophenyl)ethyl]-3-(2-methylphenoxy)-4-oxoazetidin-2-yl}benzoate](/img/structure/B11572151.png)
![(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11572154.png)
![8-butyl-N-prop-2-enyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11572155.png)
![7-methyl-2-(4-phenylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11572156.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B11572158.png)
![6-tert-butyl-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11572162.png)

![N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}-2-methylphenyl)-2,2-dimethylpropanamide](/img/structure/B11572168.png)
![6-Methyl-2-({2-oxo-2-[3-(phenylsulfonyl)imidazolidin-1-yl]ethyl}thio)pyrimidin-4-ol](/img/structure/B11572187.png)
![4-[9-(4-methoxyphenyl)-5-methyl-13,15-dioxo-6-sulfanylidene-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]butanoic acid](/img/structure/B11572188.png)
![N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenoxyacetamide](/img/structure/B11572196.png)
![(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B11572204.png)
![ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11572208.png)
